2-Methyl-1,3,2-dioxaborinane

Process Chemistry Green Chemistry Boronate Synthesis

2-Methyl-1,3,2-dioxaborinane (CAS 51901-48-5) is a six-membered cyclic boronic ester, also known as methylboronic acid 1,3-propanediol ester. As a member of the 1,3,2-dioxaborinane family, it serves as a stable, protected form of methylboronic acid, featuring a masked diol moiety that enhances handling and purity compared to the free boronic acid.

Molecular Formula C4H9BO2
Molecular Weight 99.93 g/mol
CAS No. 51901-48-5
Cat. No. B1624770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3,2-dioxaborinane
CAS51901-48-5
Molecular FormulaC4H9BO2
Molecular Weight99.93 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C
InChIInChI=1S/C4H9BO2/c1-5-6-3-2-4-7-5/h2-4H2,1H3
InChIKeyKQVWFBVPBAQTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3,2-dioxaborinane (CAS 51901-48-5): A Core 6-Membered Cyclic Boronic Ester for Scalable Boronate Synthesis


2-Methyl-1,3,2-dioxaborinane (CAS 51901-48-5) is a six-membered cyclic boronic ester, also known as methylboronic acid 1,3-propanediol ester. As a member of the 1,3,2-dioxaborinane family, it serves as a stable, protected form of methylboronic acid, featuring a masked diol moiety that enhances handling and purity compared to the free boronic acid . Its core utility lies in serving as a nucleophilic precursor for the synthesis of organoboronates via reaction with organolithium or organomagnesium reagents [1]. This compound is a fundamental building block for the preparation of more complex organoboron intermediates used extensively in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical synthesis [1].

Why Generic Boronic Esters Cannot Be Simply Substituted for 2-Methyl-1,3,2-dioxaborinane


The structural features of 2-Methyl-1,3,2-dioxaborinane critically influence its reactivity and process safety, precluding simple interchange with other boronic esters. Its six-membered cyclic structure imparts an enhanced intrinsic stability that is key to its unique reactivity profile, enabling clean reactions with organometallic nucleophiles at room temperature [1]. This is a stark contrast to analogous 5-membered dioxaborolanes or acyclic boronic esters, which often require more forcing conditions [1]. Furthermore, the specific six-membered ring of the dioxaborinane facilitates rapid ring inversion at room temperature, a dynamic behavior that can influence its complexation with nucleophiles and subsequent reactivity in ways that 5-membered dioxaborolanes cannot replicate [2]. Therefore, substituting with a cheaper or more common alternative (e.g., a pinacol or catechol ester) can lead to dramatically different reaction kinetics, require costly cryogenic equipment, and result in lower yields or complex purification challenges.

Quantitative Procurement Guide: 2-Methyl-1,3,2-dioxaborinane Evidence for Scientific Selection


Reaction Temperature: Enabling Scalable Room Temperature Processes vs. Traditional Cryogenic Requirements

The six-membered ring of 1,3,2-dioxaborinanes, including the 2-methyl derivative, provides enhanced intrinsic stability that enables clean reactions with organolithium and organomagnesium reagents at room temperature [1]. This is a significant process advantage over the classical route using trialkyl borates, which typically requires the use of cryogenic technologies, making large-scale synthesis less economically feasible [1].

Process Chemistry Green Chemistry Boronate Synthesis

Purification Advantage: Purity and Characterization of Masked Diol Esters vs. Free Boronic Acids

As a boronic acid ester, 2-Methyl-1,3,2-dioxaborinane masks the problematic hydroxyl groups of the parent methylboronic acid [1]. This ester form is less polar and easier to handle. In contrast, free boronic acids often form oligomeric anhydrides (boroxines), which complicate stoichiometry determination, hinder characterization, and can initiate autooxidation upon exposure to air [1].

Analytical Chemistry Process Development Boronic Acid Synthesis

Yield Benchmark: Comparative Coupling Yields of 1,3,2-Dioxaborinanes in Complex Molecule Synthesis

While specific data for the 2-methyl derivative is limited, the dioxaborinane class demonstrates robust performance in complex coupling reactions. The reaction of pivalophenone with 2-isopropenyl-5,5-dimethyl[1,3,2]dioxaborinane yields the isopropenylation product in 73% yield [1]. Under comparable conditions, a sterically congested acyclic analog, 2-methylpropenylboronate, shows a significantly reduced yield of 37% [1].

Cross-Coupling Medicinal Chemistry Process R&D

Procurement-Guided Application Scenarios for 2-Methyl-1,3,2-dioxaborinane


Large-Scale Synthesis of Methylboronates for Cross-Coupling

This compound is the reagent of choice when scaling up the synthesis of methyl-substituted boronates for use in Suzuki-Miyaura reactions. The ability to react cleanly with Grignard or organolithium reagents at room temperature eliminates the need for hazardous and costly cryogenic reaction conditions, as evidenced by class-level data for 1,3,2-dioxaborinanes [1]. This translates directly into improved process safety, lower energy costs, and higher throughput, making it a strategic procurement for process R&D and manufacturing facilities.

High-Throughput Medicinal Chemistry and Library Synthesis

In discovery settings, the superior stability and handling characteristics of the protected ester over free methylboronic acid are a decisive advantage [1]. By minimizing issues with oligomerization and air-sensitivity, it enables more accurate weighing and reliable reaction setup in high-throughput experimentation. This reduces the incidence of failed reactions due to imprecise stoichiometry, accelerating the synthesis of compound libraries and improving data quality in structure-activity relationship (SAR) studies.

Challenging Couplings Requiring High Yields and Reproducibility

When faced with sterically hindered or complex substrates, the six-membered dioxaborinane ring offers a performance edge over acyclic boronate alternatives. As demonstrated by comparative coupling data for a related dioxaborinane, yields can be substantially higher (73%) than those achieved with congested acyclic boronate analogs (37%) [1]. For medicinal chemists targeting specific, difficult-to-form C-C bonds, this compound provides a more reliable path to the desired product, minimizing the time lost to low-yielding or failed transformations.

Development of Patented Processes Requiring Cost-Effective Diols

A recognized need exists for lower-cost borane derivatives of diols in the pharmaceutical and agrochemical industries [1]. 2-Methyl-1,3,2-dioxaborinane is derived from the inexpensive and readily available 1,3-propanediol. This aligns with patent trends seeking to utilize low-cost diol feedstocks to expand the application of direct borylation methodologies [1]. Procurement of this compound supports the development of cost-competitive, patentable synthetic routes for active pharmaceutical ingredients (APIs) and agrochemicals.

Technical Documentation Hub

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